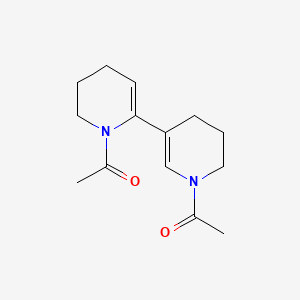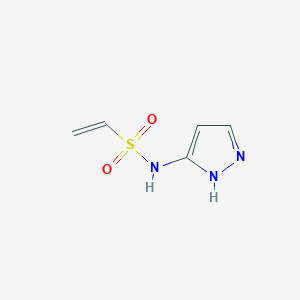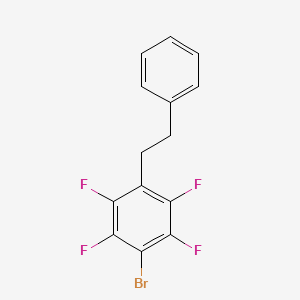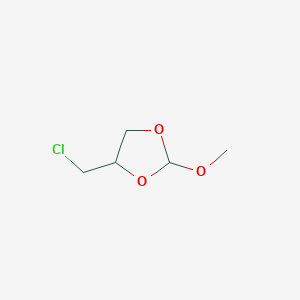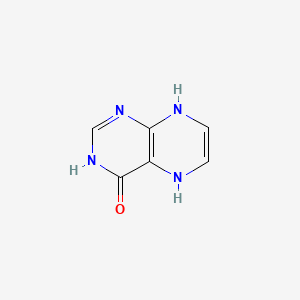
4(1H)-Pteridinone, 5,8-dihydro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pteridinone, 5,8-dihydro-(9CI) is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) typically involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones. This reaction is often carried out in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This method is favored for its efficiency and the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods
Industrial production methods for 4(1H)-Pteridinone, 5,8-dihydro-(9CI) are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are likely to be applied to scale up the synthesis process.
化学反应分析
Types of Reactions
4(1H)-Pteridinone, 5,8-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have enhanced biological activities or serve as intermediates in the synthesis of more complex molecules.
科学研究应用
4(1H)-Pteridinone, 5,8-dihydro-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Pterin: A natural pigment with a similar pteridine core.
Folic Acid: An essential vitamin involved in DNA synthesis and repair.
Biopterin: A cofactor for various enzymatic reactions.
Uniqueness
4(1H)-Pteridinone, 5,8-dihydro-(9CI) is unique due to its specific substitution pattern and the potential for diverse chemical modifications. This uniqueness allows for the exploration of new biological activities and the development of novel therapeutic agents.
属性
分子式 |
C6H6N4O |
|---|---|
分子量 |
150.14 g/mol |
IUPAC 名称 |
5,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3,7H,(H2,8,9,10,11) |
InChI 键 |
RTXWGTSLXWVUFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C(N1)C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


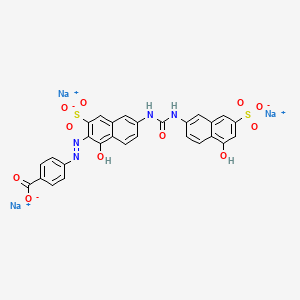
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
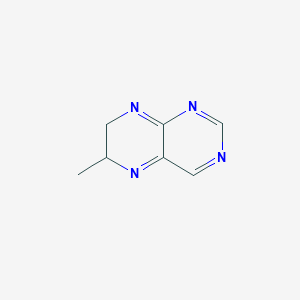
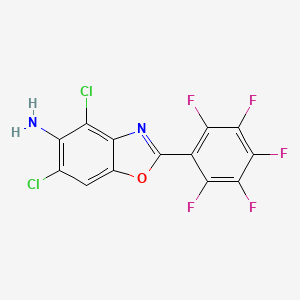
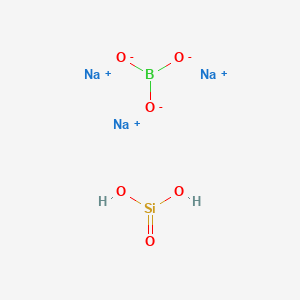
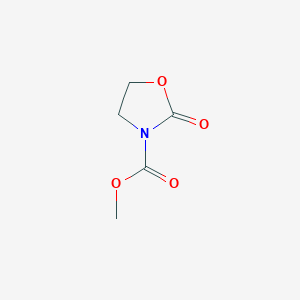

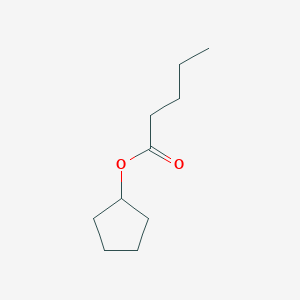
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
